4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19) |
InChI Key |
RQDIJULCGHZYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation and Cyclization
The primary synthetic route involves two sequential reactions:
-
Formation of 4-Ethoxybenzoyl Chloride :
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 2–3 hours) to generate the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, yielding 4-ethoxybenzoyl chloride as a pale-yellow liquid (85–90% conversion). -
Amide Coupling with 3-Amino-4,5,6,7-Tetrahydro-2,1-Benzoxazole :
The acyl chloride reacts with 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole in dichloromethane (DCM) or ethanol at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction proceeds for 6–8 hours, achieving yields of 72–78% after workup.
Key Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Higher yield (78%) |
| Temperature | 0–5°C | Minimizes side reactions |
| Molar Ratio (Acyl Chloride:Amine) | 1:1.1 | Ensures complete conversion |
One-Pot Tandem Synthesis
An alternative one-pot method eliminates intermediate isolation:
-
In Situ Acyl Chloride Formation :
4-Ethoxybenzoic acid and SOCl₂ are heated under reflux (2 hours), followed by direct addition of 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole without isolating the acyl chloride. This approach reduces processing time but requires stringent stoichiometric control to avoid over-chlorination. -
Solvent Optimization :
Ethanol replaces DCM in this method, simplifying purification. Yields range from 65% to 70%, with purity ≥90% after recrystallization.
Mechanistic Insights into Amide Bond Formation
The amide coupling proceeds via a nucleophilic acyl substitution mechanism:
-
Activation of Carboxylic Acid :
Thionyl chloride converts the carboxylic acid into a reactive acyl chloride, releasing SO₂ and HCl gas. The electrophilic carbonyl carbon becomes susceptible to nucleophilic attack. -
Nucleophilic Attack by Benzoxazole Amine :
The lone pair on the amine nitrogen of 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole attacks the acyl chloride’s carbonyl carbon, displacing chloride and forming the amide bond. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the transition state. Ethanol, though protic, improves solubility of the amine substrate, favoring higher conversions at lower temperatures.
Temperature Control
Maintaining temperatures below 10°C minimizes side reactions such as hydrolysis of the acyl chloride or oxidative degradation of the benzoxazole ring.
Catalytic Additives
Patent data suggest that catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates amide bond formation, increasing yields to 82–85%.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding white crystalline solids with ≥95% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 1.78–1.85 (m, 4H, tetrahydro ring), 3.02–3.10 (m, 2H, CH₂), 4.12 (q, 2H, OCH₂CH₃), 6.92–7.89 (aromatic protons).
-
IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Condensation | 72–78 | ≥95 | High purity, scalable | Lengthy isolation steps |
| One-Pot Synthesis | 65–70 | ≥90 | Faster, fewer steps | Lower yield, stoichiometric control critical |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the tetrahydrobenzoxazole ring remaining intact due to its stability under hydrolytic conditions .
Alkylation and Acylation
The secondary amine in the tetrahydrobenzoxazole ring participates in alkylation/acylation:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | RT, 24 hours | N-methylated derivative | 72–78% |
| Acylation | Acetyl chloride, pyridine | 0°C → RT, 12 hours | N-acetylated derivative | 65–70% |
Kinetic studies suggest steric hindrance from the ethoxybenzene group slows alkylation rates compared to analogs lacking this substituent .
Ring-Opening Reactions
The tetrahydrobenzoxazole ring undergoes selective ring-opening under strong reducing or oxidizing conditions:
The ethoxy group stabilizes intermediates through resonance, directing regioselectivity during ring-opening .
Electrophilic Aromatic Substitution
The ethoxybenzene moiety undergoes substitution at the para position:
The amide group deactivates the benzene ring, limiting substitution to the ethoxy-adjacent position .
Catalytic Hydrogenation
The tetrahydrobenzoxazole ring resists further hydrogenation, but the ethoxy group can be modified:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, RT | 4-hydroxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | >95% deethylation |
| Raney Ni | H₂ (3 atm), 60°C | 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzylamine | Partial reduction of amide (≤40%) |
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C via cleavage of the amide bond and benzoxazole ring rearrangement .
-
Light Sensitivity : Prolonged UV exposure induces radical-mediated decomposition (t₁/₂ = 48 hours under 254 nm light).
This compound’s reactivity profile highlights its utility as a scaffold for synthesizing derivatives with tailored pharmacological or material properties. Further studies are needed to explore its behavior under photochemical or enzymatic conditions.
Scientific Research Applications
Research indicates that 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. Its structure allows for interactions with cellular targets involved in cancer progression.
- Antimicrobial Properties : Some investigations have shown that this compound can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.
- Neurological Effects : The benzoxazole moiety is known for its neuroprotective properties. Research into its effects on neurodegenerative diseases is ongoing.
Medicinal Chemistry
The compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives may lead to the discovery of novel drugs targeting various diseases.
Drug Design
Due to its unique structural features, it can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity for biological targets.
Biological Assays
This compound is utilized in various biological assays to evaluate its efficacy and mechanism of action against specific diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Methyl/Propoxy: The ethoxy group balances lipophilicity and solubility compared to the smaller methyl group (higher polarity) and bulkier propoxy chain (enhanced membrane permeability) . Nitro Group: The nitro-substituted analog (CAS 54108-15-5) exhibits reduced molecular weight (287.27 vs.
Heterocycle Variations :
- Benzoxazol vs. Benzisoxazol : The benzisoxazol core (oxygen and nitrogen in adjacent positions) in may exhibit distinct electronic properties compared to the benzoxazol system, influencing reactivity and bioactivity.
Biological Activity
4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide (CAS No. 898611-32-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₂O₃
- Molecular Weight : 286.33 g/mol
- Chemical Structure : The compound features a benzamide structure with an ethoxy group and a tetrahydro-benzoxazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Benzothiazole derivatives have shown promising antimicrobial activities. While direct studies on this specific compound are scarce, the benzamide scaffold is often associated with antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is heavily influenced by their structural components:
- Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect receptor binding and biological activity.
- Ring Structure : The tetrahydro-benzoxazole ring may enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system (CNS) effects.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the SAR of benzamide derivatives:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reactants | Solvent | Catalyst | Time (hrs) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Ethoxybenzoyl chloride + 3-amino-benzoxazole | Ethanol | Glacial AcOH | 4–6 | 65–75 | |
| Activated ester variant | DCM | DMAP | 12 | 82 |
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and benzoxazole protons (δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.12) .
Note : For ambiguous signals, 2D NMR (e.g., COSY, HSQC) can resolve overlapping resonances in the tetrahydrobenzoxazole moiety .
Advanced: How can reaction engineering principles improve yield and scalability?
Answer:
- Process Intensification : Use microreactors or flow chemistry systems to enhance heat/mass transfer, particularly for exothermic amidation steps .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted reagents in real-time, reducing downstream purification steps .
- Scale-Up Considerations : Conduct hazard analysis (e.g., thermal stability of intermediates) and optimize solvent recovery systems for sustainability .
Case Study : A 125 mmol-scale synthesis achieved 82% yield using O-benzyl hydroxylamine hydrochloride under rigorously anhydrous conditions .
Advanced: What computational tools are suitable for predicting reaction pathways and optimizing conditions?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation vs. cyclization) .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can predict feasible pathways for benzoxazole ring formation .
- AI-Driven Optimization : Machine learning models trained on PubChem reaction datasets can recommend solvent/catalyst combinations, reducing trial-and-error experimentation .
Example : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in analogous heterocyclic systems .
Advanced: How should researchers address contradictory biological activity data in published studies?
Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC testing for antimicrobial activity with ATCC control strains) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in IC₅₀ values .
- Target Validation : Employ CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., bacterial PPTases) and rule off-target effects .
Key Insight : Contradictions in antibacterial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from differential membrane permeability, which can be tested via liposome partitioning assays .
Advanced: What factorial design strategies are optimal for studying substituent effects on bioactivity?
Answer:
Q. Table 2: Factorial Design Template
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Ethoxy Position | Para | Meta |
| Ring Saturation | Fully saturated | Partially unsaturated |
| N-Substituent | H | Methyl |
Analysis : ANOVA identifies significant factors; desirability functions balance potency vs. pharmacokinetic properties .
Advanced: How can AI enhance the prediction of pharmacokinetic properties for this compound?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability (%F = ~75), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding modes to human serum albumin (HSA) to predict plasma half-life .
- Generative Models : Suggest structural analogs with improved metabolic stability (e.g., replacing ethoxy with trifluoromethoxy) .
Validation : Cross-check predictions with in vitro hepatic microsome assays and Caco-2 permeability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
